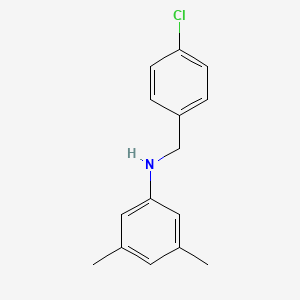

N-(4-Chlorobenzyl)-3,5-dimethylaniline

Description

N-(4-Chlorobenzyl)-3,5-dimethylaniline is an aromatic amine derivative featuring a 3,5-dimethyl-substituted aniline core linked to a 4-chlorobenzyl group via a methylene (–CH2–) bridge. This structure combines electron-donating methyl groups on the aniline ring with an electron-withdrawing chlorine atom on the benzyl substituent, influencing its electronic, physicochemical, and biological properties.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3,5-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN/c1-11-7-12(2)9-15(8-11)17-10-13-3-5-14(16)6-4-13/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYXFUGVMLLWOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-3,5-dimethylaniline typically involves the reaction of 4-chlorobenzyl chloride with 3,5-dimethylaniline. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-3,5-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorobenzyl)-3,5-dimethylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-3,5-dimethylaniline involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s key structural analogs include:

Key Observations :

- Substituent Effects: Chlorine (moderate EWG) in the target compound offers less conjugation compared to nitro groups in Schiff bases, reducing nonlinear optical (NLO) activity but improving hydrolytic stability .

- Linkage Type : Benzyl (–CH2–) linkages (target compound) lack the π-conjugation of benzylidene (–CH=N–) groups, limiting charge-transfer transitions critical for NLO applications .

Yield and Purity :

- Schiff bases (e.g., (2Z)-2-(4-cyanobenzylidene)-thiazolo derivatives) achieve ~68% yields with crystallization .

- Target compound’s synthetic efficiency is unreported but inferred to be moderate due to steric hindrance from 3,5-dimethyl groups.

Physicochemical Properties

Notes:

Toxicity and Environmental Behavior

- 3,5-DMA: Classified as a carcinogen due to structural similarity to benzidine .

- Nitro-Schiff Bases : Nitro groups could elevate toxicity, but their applications in controlled environments (e.g., optical devices) limit exposure risks .

Biological Activity

N-(4-Chlorobenzyl)-3,5-dimethylaniline is an organic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and toxicology. This compound serves as an intermediate in the synthesis of various organic molecules and has potential applications in enzyme inhibition and receptor binding studies.

Chemical Structure and Properties

This compound is characterized by its chlorobenzyl group and dimethyl-substituted aniline structure. The presence of the chlorine atom affects its reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation to form nitroso or nitro derivatives and reduction to yield corresponding amine derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. For instance, it has been noted for its potential role in enzyme inhibition, which is significant for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of certain enzymes. A study highlighted its use in evaluating enzyme inhibition mechanisms, showing that the compound could effectively bind to target enzymes, thereby altering their activity.

Toxicological Studies

In vivo studies have demonstrated that similar compounds in the same chemical class can form DNA adducts, which are indicative of potential carcinogenicity. For example, studies involving related alkylanilines showed that these compounds could covalently bind to DNA in mouse models, suggesting a risk for bladder cancer development . Although specific data on this compound's carcinogenic potential is limited, the structural similarities warrant caution.

Case Studies

Case Study 1: DNA Adduct Formation

In one significant study on related compounds, C57BL/6 mice were administered various alkylanilines, leading to detectable DNA adducts in bladder and liver tissues. The levels of adducts varied significantly among different compounds, indicating a potential mechanism for carcinogenicity through DNA damage .

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial properties of 4-chlorocinnamanilides, which share structural characteristics with this compound. These compounds exhibited notable antibacterial activity against various strains of bacteria, suggesting a broader application for compounds within this chemical family .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enzyme inhibition; potential carcinogen | Binds to enzymes/receptors; alters activity |

| N-(4-Fluorobenzyl)-3,5-dimethylaniline | Enhanced binding affinity; drug candidate | Similar binding mechanisms; higher selectivity |

| 4-Chloromethylbiphenyl | Active in mutagenicity assays | Forms DNA adducts; potential carcinogen |

Q & A

Q. What are the standard synthetic routes for N-(4-Chlorobenzyl)-3,5-dimethylaniline, and how is structural characterization performed?

- Methodological Answer : Synthesis typically involves coupling reactions, such as Buchwald-Hartwig amination, where 3,5-dimethylaniline reacts with 4-chlorobenzyl halides in the presence of a palladium catalyst and ligands. Post-synthesis, purification is achieved via flash column chromatography (e.g., PE:EA = 100:1). Structural confirmation employs NMR (peaks at δ 2.22 ppm for methyl groups and aromatic protons at δ 6.6–7.1 ppm) and NMR (e.g., aromatic carbons at 120–155 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How can researchers ensure purity and stability of this compound during storage?

- Methodological Answer : Purity is confirmed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N). Stability studies under varying temperatures (4°C, -20°C) and inert atmospheres (argon) are recommended. Decomposition products, if any, are analyzed using GC-MS. Avoid prolonged exposure to light due to potential photolytic degradation .

Advanced Research Questions

Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level assess hyperpolarizabilities (β, γ). Electron density distribution maps and frontier molecular orbitals (HOMO-LUMO gaps) reveal charge-transfer capabilities. Experimental validation uses Z-scan techniques to measure third-order susceptibility () in solution or thin films .

Q. What strategies improve reaction yields in palladium-catalyzed coupling reactions for similar aryl amines?

- Methodological Answer : Optimize ligand selection (e.g., Xantphos or BINAP), catalyst loading (1–5 mol%), and solvent polarity (toluene vs. DMF). Microwave-assisted synthesis reduces reaction time. Post-reaction quenching with aqueous NHCl and extraction with ethyl acetate enhance yield (e.g., 52% yield reported in analogous systems) .

Q. How can X-ray crystallography resolve structural ambiguities in chlorobenzyl-substituted anilines?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsional strains. For example, dichlorobenzamide derivatives show dihedral angles <10° between aromatic planes, stabilized by van der Waals interactions. Data refinement uses SHELX-97 .

Q. What in vitro assays assess the cytotoxicity of this compound in mammalian cells?

- Methodological Answer : Use MTT assays on HepG2 or HEK293 cells exposed to 10–100 μM concentrations. Measure reactive oxygen species (ROS) via DCFH-DA fluorescence. Compare with 3,5-dimethylaniline controls, which induce ROS at EC ≈ 50 μM. Apoptosis markers (caspase-3/7) are quantified via luminescence .

Q. How does this compound interact with cytochrome P450 enzymes in inhibition studies?

- Methodological Answer : Competitive inhibition assays use human liver microsomes and probe substrates (e.g., midazolam for CYP3A4). IC values are determined via LC-MS/MS metabolite quantification. Molecular docking (AutoDock Vina) predicts binding affinities to heme domains, guided by structural analogs like 4-aminobenzamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.